KIRA9 vs. PAIR1: Kinase Binding and RNase Activity
In a direct head-to-head comparison, KIRA9 and its structural analog PAIR1 exhibit comparable affinity for the IRE1α ATP-binding site (Ki = 160 nM for KIRA9 vs. 220 nM for PAIR1). However, despite this similar kinase engagement, KIRA9 results in significantly greater inhibition of the downstream RNase activity. In cellular assays, at equivalent concentrations (20 µM), PAIR1 largely preserves XBP1 mRNA splicing (adaptive output), while KIRA9 strongly suppresses it [1].
| Evidence Dimension | Kinase domain binding affinity (Ki) and Functional XBP1 splicing preservation |
|---|---|
| Target Compound Data | Ki = 160 nM; Strongly suppresses XBP1 splicing at 20 µM |
| Comparator Or Baseline | PAIR1: Ki = 220 nM; Largely preserves XBP1 splicing at 20 µM |
| Quantified Difference | Ki ratio (PAIR1/KIRA9) = 1.38; Differential XBP1 splicing outcome (qualitative, quantitative data not available in snippet) |
| Conditions | In vitro kinase assay; INS-1 β-cells with Dox-inducible IRE1α |
Why This Matters
This data demonstrates that KIRA9 and PAIR1 are not functionally interchangeable; KIRA9 provides a stronger RNase inhibitory phenotype while maintaining target engagement comparable to PAIR1, allowing for differential control of UPR outputs.
- [1] Feldman HC, et al. Figure 4: PAIR1 spares XBP1 splicing but blocks RIDD outputs in cells. Nat Chem Biol. 2021. View Source
